

# Benzyl 4-oxoazepane-1-carboxylate chemical properties and reactivity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Benzyl 4-oxoazepane-1-carboxylate**

Cat. No.: **B1270719**

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## An In-depth Technical Guide to Benzyl 4-oxoazepane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Benzyl 4-oxoazepane-1-carboxylate** is a key heterocyclic building block in medicinal chemistry and drug discovery. Its seven-membered azepane ring, functionalized with a ketone and a benzyloxycarbonyl (Cbz) protecting group, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols.

## Chemical and Physical Properties

**Benzyl 4-oxoazepane-1-carboxylate** is a solid at room temperature. Key physicochemical data are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>17</sub> NO <sub>3</sub>	--INVALID-LINK--
Molecular Weight	247.29 g/mol	--INVALID-LINK--
CAS Number	83621-33-4	--INVALID-LINK--
Appearance	Solid	General Knowledge
Solubility	Soluble in common organic solvents such as methanol, dichloromethane, and ethyl acetate.	General Knowledge

Note: Experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for this compound is not readily available in public databases. The data for the closely related piperidine analog, benzyl 4-oxopiperidine-1-carboxylate, can be used as a reference for predicting spectral characteristics.

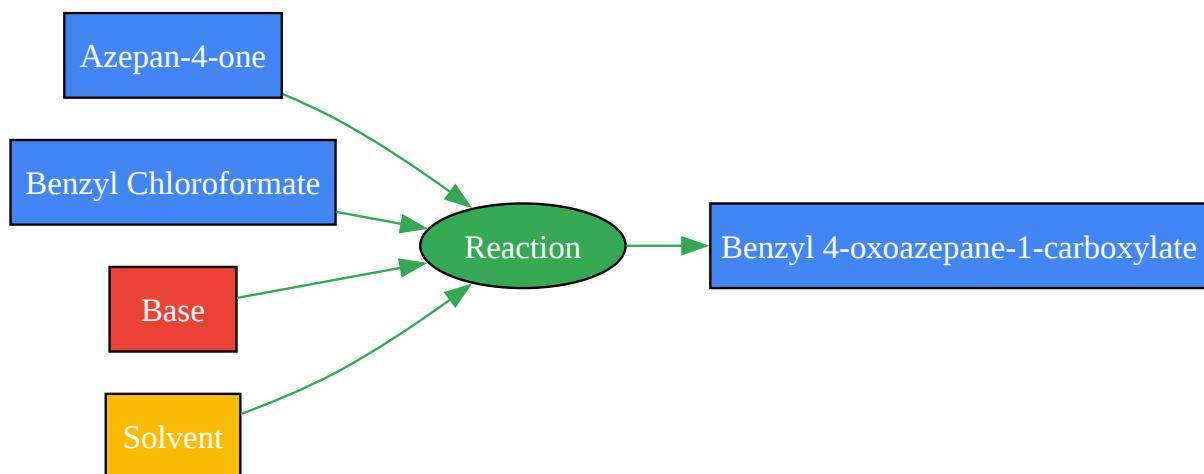
## Synthesis

A common synthetic approach to **Benzyl 4-oxoazepane-1-carboxylate** involves the protection of the commercially available azepan-4-one.

## Experimental Protocol: N-Benzylloxycarbonylation of Azepan-4-one

- Reaction Setup: To a solution of azepan-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic mixture of water and an organic solvent, add a base such as sodium bicarbonate or triethylamine (2.2 equivalents) at 0 °C.
- Addition of Reagent: Slowly add benzyl chloroformate (1.1 equivalents) to the stirred reaction mixture, maintaining the temperature at 0 °C.
- Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

- Work-up: Upon completion, separate the organic layer. Wash the organic layer sequentially with a weak acid solution (e.g., 1M HCl), water, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure **Benzyl 4-oxoazepane-1-carboxylate**.



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Caption: Synthesis of **Benzyl 4-oxoazepane-1-carboxylate**.

## Chemical Reactivity

The reactivity of **Benzyl 4-oxoazepane-1-carboxylate** is primarily centered around three key functional groups: the ketone, the carbamate, and the  $\alpha$ -protons to the carbonyl group.

## Reactions at the Ketone Carbonyl Group

The ketone moiety is susceptible to nucleophilic attack and reduction.

The ketone can be readily reduced to the corresponding alcohol, benzyl 4-hydroxyazepane-1-carboxylate, using common reducing agents.

Experimental Protocol: Reduction with Sodium Borohydride[1]

- Reaction Setup: Dissolve **Benzyl 4-oxoazepane-1-carboxylate** (1 equivalent) in a suitable solvent, typically methanol or ethanol, and cool the solution to 0 °C in an ice bath.
- Addition of Reducing Agent: Add sodium borohydride (NaBH<sub>4</sub>) (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.
- Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting alcohol can be purified by column chromatography if necessary.

The ketone can undergo reductive amination to introduce an amine functionality at the 4-position of the azepane ring. This is a powerful method for generating diverse libraries of compounds.

The ketone can be converted to an alkene via the Wittig reaction, allowing for carbon-carbon bond formation at the 4-position.

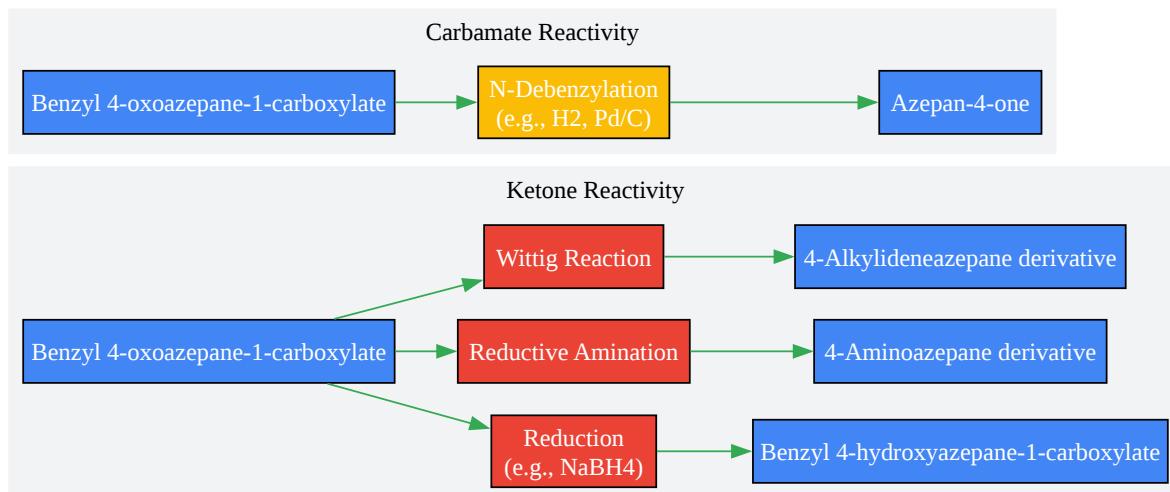
## Reactions at the Carbamate Group (N-Debenzylation)

The benzyloxycarbonyl (Cbz) group is a common amine protecting group that can be removed under various conditions, most commonly by catalytic hydrogenation.

### Experimental Protocol: Catalytic Hydrogenation

- Reaction Setup: Dissolve **Benzyl 4-oxoazepane-1-carboxylate** (1 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
- Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).
- Hydrogenation: Stir the suspension under a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

- Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Purification: Concentrate the filtrate under reduced pressure to yield azepan-4-one.



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## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Benzyl 4-oxoazepane-1-carboxylate chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1270719#benzyl-4-oxoazepane-1-carboxylate-chemical-properties-and-reactivity>

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